molecular formula C8H9N3O B13666803 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13666803
M. Wt: 163.18 g/mol
InChI Key: JONYBLJFABUKOA-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile scaffold for drug development. Its ability to act on multiple molecular targets further enhances its therapeutic potential .

Biological Activity

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1892750-94-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SAR) that inform its pharmacological properties.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound involves several steps of chemical reactions including hydrazine condensation and cyclization processes. The details of these synthetic pathways are crucial for understanding the compound's availability and modification for enhanced biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance, compounds containing the [1,2,4]triazolo structure have shown significant inhibition against c-Met kinase and other oncogenic pathways.

  • Case Study : A series of triazolo derivatives were evaluated for their inhibitory effects on the c-Met kinase in various cancer cell lines. One promising derivative exhibited an IC50 value of 26 nM against c-Met and demonstrated potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolo derivatives have also been explored. Compounds similar to this compound have shown significant inhibition of COX-2 activity.

  • Research Findings : In vitro studies reported IC50 values for COX-2 inhibition at around 0.04 µmol, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo derivatives. Variations in substituents on the triazole ring significantly affect both potency and selectivity.

CompoundSubstituentBiological ActivityIC50 Value
This compoundMethoxyAntitumor26 nM (c-Met)
Compound AFurylAnti-inflammatory0.04 µmol (COX-2)
Compound BThiophenylModerate activityN/A

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H9N3O/c1-6-9-10-8-4-3-7(12-2)5-11(6)8/h3-5H,1-2H3

InChI Key

JONYBLJFABUKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)OC

Origin of Product

United States

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